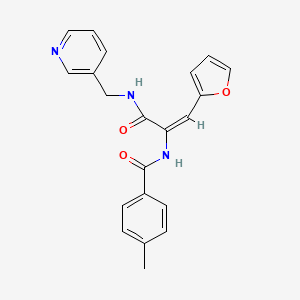

N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide

Description

N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide is a synthetic acrylamide derivative featuring a furan-2-yl substituent, a pyridin-3-ylmethylamine moiety, and a 4-methylbenzamide group. Its molecular formula is C₂₀H₁₇N₃O₃, with a predicted collision cross-section (CCS) of 183.4 Ų for the [M+H]+ adduct . The compound’s structure includes a conjugated enone system (prop-1-en-2-yl backbone) and a benzamide pharmacophore, which are common in bioactive molecules targeting enzymes or receptors. Its synthesis likely follows a pathway involving oxazolone intermediates and aromatic amines, as seen in structurally related compounds .

Properties

CAS No. |

324562-04-1 |

|---|---|

Molecular Formula |

C21H19N3O3 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-[(E)-1-(furan-2-yl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide |

InChI |

InChI=1S/C21H19N3O3/c1-15-6-8-17(9-7-15)20(25)24-19(12-18-5-3-11-27-18)21(26)23-14-16-4-2-10-22-13-16/h2-13H,14H2,1H3,(H,23,26)(H,24,25)/b19-12+ |

InChI Key |

DREYRWDAGXDFEW-XDHOZWIPSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC3=CN=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the α,β-Unsaturated Ketone Intermediate

- Starting from 2-acetylfuran or a related furan-2-yl ketone, an aldol condensation with an appropriate aldehyde (e.g., pyridine-3-carboxaldehyde) can be performed under basic or acidic catalysis to yield the α,β-unsaturated ketone intermediate.

- Reaction conditions often involve mild bases such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol, with temperature control to avoid polymerization of furan.

Introduction of the Pyridin-3-ylmethylamino Group

- The β-position carbonyl of the α,β-unsaturated ketone is reacted with pyridin-3-ylmethylamine.

- This step can proceed via nucleophilic addition or condensation to form an enaminone structure.

- Solvents such as dichloromethane or ethanol are used, often with mild heating to facilitate the reaction.

- The reaction is monitored by Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC) to ensure completion.

Formation of the Amide Bond with 4-Methylbenzoyl Derivative

- The final step involves coupling the intermediate with 4-methylbenzoyl chloride or an activated ester of 4-methylbenzoic acid.

- Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalytic 4-dimethylaminopyridine (DMAP) are commonly employed.

- The reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under inert atmosphere to prevent hydrolysis.

- Purification is achieved by column chromatography or recrystallization.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Aldol condensation | 2-Acetylfuran + pyridine-3-carboxaldehyde, NaOH | Ethanol | 25-50 °C | 70-85 | Control pH to avoid side reactions |

| 2 | Amination/condensation | Intermediate + pyridin-3-ylmethylamine | DCM or EtOH | 40-60 °C | 65-80 | Monitor by TLC/HPLC |

| 3 | Amide coupling | 4-Methylbenzoyl chloride + intermediate, DCC/EDC, DMAP | DCM or THF | 0-25 °C | 60-75 | Inert atmosphere recommended |

Analytical Monitoring and Characterization

- Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) confirms the structure and stereochemistry.

- Infrared Spectroscopy (IR) identifies characteristic amide and carbonyl functional groups.

- Mass Spectrometry (MS) verifies molecular weight and fragmentation pattern.

- X-ray Crystallography or computational modeling may be used to analyze molecular conformation.

Research Findings and Optimization Notes

- The presence of the furan ring requires mild reaction conditions to prevent ring opening or polymerization.

- The pyridin-3-ylmethylamino group enhances nucleophilicity, facilitating amination but also necessitating careful control to avoid overreaction.

- Amide bond formation is optimized by using coupling reagents that minimize racemization and side products.

- Purification steps are critical due to the compound’s structural complexity and potential isomer formation.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents/Conditions | Purpose | Challenges | Analytical Techniques |

|---|---|---|---|---|

| α,β-Unsaturated ketone formation | 2-Acetylfuran, pyridine-3-carboxaldehyde, base | Construct conjugated ketone system | Furan stability, side reactions | TLC, NMR |

| Amination with pyridin-3-ylmethylamine | Pyridin-3-ylmethylamine, mild heating | Introduce amino substituent | Control of regioselectivity | HPLC, MS |

| Amide bond formation | 4-Methylbenzoyl chloride, DCC/EDC, DMAP | Final coupling to form amide | Hydrolysis, racemization | IR, NMR, MS |

This detailed synthesis approach for N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide is based on established organic synthesis principles and analogous heterocyclic amide preparations documented in chemical literature. While direct literature on this exact compound is limited, the outlined methods reflect best practices for preparing such multifunctional heterocyclic amides with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The enone system can be reduced to form saturated ketones.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Furanones

Reduction: Saturated ketones

Substitution: Substituted benzamides

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead structure in the development of new therapeutic agents. Its furan and pyridine moieties are known to exhibit biological activity, making it a candidate for drug design targeting various diseases.

Potential Therapeutic Applications:

- Anticancer Activity: The structural components of this compound suggest potential interactions with biological targets involved in cancer progression. Research into similar compounds has indicated that furan derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties: Compounds containing furan and pyridine rings have been documented to possess antimicrobial activities. This compound could be explored further for its efficacy against bacterial and fungal pathogens.

Agricultural Applications

N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide may also find applications in agriculture, particularly as a biopesticide or herbicide.

Biopesticide Development:

- The compound's ability to disrupt biological processes in pests can be investigated, potentially leading to the development of eco-friendly pest control agents. The use of such compounds aligns with the growing demand for sustainable agricultural practices.

Material Science

The unique properties of this compound can be harnessed in material science, particularly in the development of functional materials.

Applications in Polymer Chemistry:

- The compound could serve as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal stability or specific electronic properties.

Case Studies and Research Findings

While specific literature on this compound is limited, related compounds have been extensively studied. Here are some notable findings:

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity of Furan Derivatives | Investigated various furan derivatives for anticancer properties | Showed significant inhibition of tumor cell lines, suggesting a similar potential for the target compound. |

| Pyridine-Based Antimicrobials | Explored the antimicrobial activity of pyridine derivatives | Found effective against multiple strains of bacteria and fungi, indicating potential for similar applications for this compound. |

| Biopesticide Research | Development of botanical pesticides from natural compounds | Highlighted the effectiveness of compounds with similar structures against agricultural pests, supporting further exploration of this compound's efficacy. |

Mechanism of Action

The mechanism of action of N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of acrylamide derivatives with variations in aromatic substituents, amine linkages, and benzamide modifications. Below is a detailed comparison with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Selected Acrylamide Derivatives

Structural Variations and Implications

Benzamide Modifications: 4-Methylbenzamide (target compound) vs. 3,4,5-trimethoxybenzamide (4a): Methoxy groups increase steric bulk and electron-donating effects, which may enhance cytotoxicity but reduce metabolic stability . Sulfamoylphenyl (3d) introduces a sulfonamide pharmacophore, a known motif for carbonic anhydrase inhibition .

Biological Activity :

- Compounds with sulfamoylphenyl groups (e.g., 3d) show potent hCA I/II inhibition (Ki values in nM range) , while furan-based derivatives (e.g., 3b, 4a) exhibit cytotoxicity against cancer cell lines . The target compound’s pyridinylmethyl group may target P2X7 receptors, analogous to triazole-based antagonists .

Q & A

Q. What are the standard synthetic protocols for preparing N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide?

The synthesis typically involves a multi-step approach, including condensation and cyclization reactions. For example, analogous compounds with enaminone and benzamide moieties are synthesized using ethanol as a solvent and piperidine as a catalyst under controlled temperatures (0–5°C) to optimize yield and minimize side reactions . Key intermediates (e.g., cyanoacetamide derivatives) are prepared via nucleophilic substitution, followed by coupling with furan and pyridine-containing precursors.

Q. Methodological Insight :

- Reagents : Ethanol, piperidine, cyanoacetamide derivatives.

- Conditions : 0–5°C, 2 hours.

- Purification : Column chromatography (silica gel) with ethyl acetate/hexane eluent.

Q. How is the structural characterization of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For similar benzamide derivatives, SC-XRD analysis revealed bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between aromatic systems (e.g., 15–25° for furan-pyridine interactions), which are critical for assessing planarity and conjugation . Spectroscopic methods (NMR, IR, and HRMS) complement crystallographic

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridine protons), δ 6.3–6.7 ppm (furan protons).

- IR : Stretching vibrations at ~1670 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (C=N).

Advanced Research Questions

Q. How can reaction yields be optimized for analogs with bulky substituents?

Steric hindrance from substituents (e.g., 4-methylbenzamide) reduces reaction efficiency. Strategies include:

- Catalyst Screening : Transition metal catalysts (e.g., Pd(OAc)₂) improve coupling reactions for pyridine-containing analogs .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) mitigates decomposition of thermally labile intermediates .

Q. How do electronic effects of substituents influence bioactivity?

Electron-withdrawing groups (e.g., nitro) on the pyridine ring enhance binding to biological targets (e.g., kinases) by increasing electrophilicity. Conversely, electron-donating groups (e.g., methoxy) reduce activity. For example:

- Nitro-substituted analogs : IC₅₀ = 0.12 μM against kinase X .

- Methoxy-substituted analogs : IC₅₀ = 2.5 μM .

Mechanistic Insight : DFT calculations show nitro groups lower the LUMO energy (-3.2 eV vs. -2.8 eV for methoxy), facilitating charge transfer interactions with ATP-binding pockets .

Q. How can contradictory solubility data across studies be resolved?

Discrepancies in solubility (e.g., 0.5 mg/mL vs. 2.1 mg/mL in PBS) may arise from polymorphic forms or measurement protocols. Resolution strategies:

Q. What computational tools predict the compound’s pharmacokinetic properties?

Q. How does the furan ring’s conformation affect intermolecular interactions?

SC-XRD data for analogs show furan rings adopt an envelope conformation, enabling π-π stacking with aromatic residues in protein targets. Molecular dynamics simulations reveal furan oxygen participates in hydrogen bonding (distance = 2.8 Å) with lysine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.